3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
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Overview
Description
3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a pyridazine ring, and a benzenesulfonamide group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
It can be inferred that the compound interacts with its targets through hydrogen bonding and other intermolecular forces . The presence of the pyrazol and pyridazin groups in the compound may contribute to its binding affinity and selectivity towards its targets .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound’s solubility, stability, and molecular weight (34039 g/mol) could influence its bioavailability and pharmacokinetics.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound could potentially influence a variety of cellular processes and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This step involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Synthesis of the Pyridazine Ring: The pyrazole derivative is then reacted with appropriate nitriles or dicarbonyl compounds to form the pyridazine ring.
Coupling with Benzenesulfonamide: The final step involves coupling the pyridazine-pyrazole intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is studied for its potential as a biochemical probe. It can be used to investigate enzyme functions and protein interactions due to its ability to bind to specific molecular targets.
Medicine
Medically, this compound is being explored for its potential therapeutic applications. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide: shares structural similarities with other pyrazole and pyridazine derivatives, such as:
Uniqueness
What sets this compound apart is its combined structural features of pyrazole, pyridazine, and benzenesulfonamide groups. This unique combination allows for diverse chemical reactivity and a broad range of applications in various scientific fields.
Properties
IUPAC Name |
3-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-15-4-2-5-18(14-15)29(27,28)25-17-8-6-16(7-9-17)22-19-10-11-20(24-23-19)26-13-3-12-21-26/h2-14,25H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGHIUNFROOMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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